Benzyl 2,2-dimethyl-3-oxopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2,2-dimethyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICDGZYOXICST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97518-80-4 | |
| Record name | benzyl 2,2-dimethyl-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Reactions Involving Benzyl 2,2 Dimethyl 3 Oxopropanoate and Analogues
Palladium-Catalyzed Transformations
Palladium catalysis provides a versatile platform for the functionalization of β-ketoesters and their derivatives. The reactions often proceed through the in-situ generation of palladium enolates, which can then participate in a variety of bond-forming events.
π-Allylpalladium Enolate Intermediates
The chemistry of β-ketoesters has been significantly expanded through palladium-catalyzed reactions of their allylic esters. nih.gov Treatment of allyl β-keto carboxylates with a palladium(0) catalyst initiates an oxidative addition, which is followed by a facile decarboxylation. nih.govfigshare.com This sequence generates highly reactive π-allylpalladium enolate intermediates. nih.gov These palladium enolates are key to numerous transformations, including aldol (B89426) condensations, Michael additions, and reductive eliminations to form α-allyl ketones. nih.gov
The general mechanism involves the formation of a π-allyl palladium intermediate, which is then attacked by an enolate. figshare.com The decarboxylation of the β-ketocarboxylate substrate allows for the regioselective generation of the required enolate under very mild conditions. figshare.com While early work focused on "soft," stabilized enolates from malonates and β-ketoesters, the field has grown to include a wider range of nucleophiles. uni-saarland.de The versatility of these palladium enolates stems from their ability to be intercepted by various electrophiles, leading to a diverse array of α-functionalized ketone products. researchgate.net
A general overview of the reactivity of these intermediates, using allyl cyclohexanonecarboxylate as a model, shows that the initial π-allylpalladium enolate can exist in equilibrium with an α-(π-allylpallada)ketone. nih.gov This discovery opened the door to exploring the rich chemistry of palladium enolates, which were previously not well-understood. nih.gov
Decarboxylative Pathways in Benzylation Reactions
Decarboxylative coupling reactions represent a powerful strategy in organic synthesis, where the extrusion of carbon dioxide serves as a thermodynamic driving force. nih.gov This approach has been successfully applied to the benzylation of ketones using benzylic esters, such as analogues of benzyl (B1604629) 2,2-dimethyl-3-oxopropanoate. nih.govku.edu In this process, a palladium(0) catalyst facilitates a decarboxylative coupling that obviates the need for external bases or pre-formed organometallic reagents. nih.gov
The reaction is initiated by the formation of a π-benzyl-palladium intermediate from a benzylic ester. For the reaction to proceed efficiently, particularly with less-activated benzyl esters, substrates with extended aromatic conjugation, such as those derived from naphthylmethyl or various heteroaromatic systems (quinolines, indoles), are often required. nih.gov The general palladium-catalyzed C3-benzylation of 3-substituted indoles using benzyl carbonates highlights the formation of a quaternary center via a π-benzyl-Pd intermediate. nih.gov
This methodology allows for the site-specific benzylation of ketone analogues that would be difficult to achieve with standard enolate alkylation chemistry due to issues with regioselectivity. nih.gov The success of these reactions often depends on the choice of ligands, with those having large bite angles, like DPEphos, proving particularly effective. nih.gov
| Entry | Benzylic Ester | Alkyne/Ketone Substrate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Quinolinylmethyl Phenylpropiolate | Phenylacetylene | 1-Phenyl-3-(quinolin-2-yl)prop-1-yne | 85 |
| 2 | 1-Naphthylmethyl Phenylpropiolate | Phenylacetylene | 1-(Naphthalen-1-ylmethyl)-2-phenylacetylene | 88 |
| 3 | 2-Naphthylmethyl Phenylpropiolate | Cyclohexylacetylene | 1-(Cyclohexylethynyl)-2-(methyl)naphthalene | 75 |
| 4 | Benzyl ester of 2-naphthoyl-acetic acid | (Ketone analogue) | 2-Benzyl-1-(naphthalen-2-yl)ethan-1-one | 78 |
| 5 | Benzyl ester of 3-oxo-3-phenylpropanoic acid | (Ketone analogue) | 1,3-Diphenylpropan-1-one | 66 |
This table presents selected examples of palladium-catalyzed decarboxylative benzylation reactions, adapted from findings where benzylic esters are coupled with alkynes or ketone precursors. nih.gov The data illustrates the scope of the reaction with various aromatic systems.
Proposed Mechanisms for Reductive Elimination and Aldol Condensation
The final step in many palladium-catalyzed cross-coupling cycles is reductive elimination, where a new carbon-carbon bond is formed from a diorganopalladium(II) intermediate. nih.gov In the context of benzylation reactions, after the formation of a benzyl-palladium-enolate complex, reductive elimination expels the final product and regenerates the palladium(0) catalyst. osti.gov Studies on the coupling of benzyl halides have shown that this reductive elimination step is often part of a cycle that can involve Pd(0), Pd(II), and even Pd(IV) intermediates, particularly when a second oxidative addition occurs before elimination. osti.gov The reductive elimination from palladium complexes bearing benzyl groups generally proceeds with retention of configuration at the carbon atom, suggesting a concerted mechanism. osti.gov
Palladium enolates, generated from β-ketoesters as described previously, are also competent nucleophiles for aldol condensations. nih.gov This reactivity pathway is a typical transformation for metal enolates. Intramolecular versions of this reaction are particularly efficient, where the palladium enolate attacks a tethered aldehyde or ketone moiety. nih.gov This demonstrates that the intermediate palladium enolate can be trapped not only via reductive elimination with the palladium-bound organic fragment but also by external or internal electrophiles in classic carbonyl addition reactions.
Zinc Carbenoid-Mediated Processes
The reaction of β-ketoesters with zinc carbenoids, such as the Furukawa reagent (EtZnCH₂I), provides a powerful method for one-carbon homologation, converting β-ketoesters into γ-ketoesters. nih.gov Mechanistic investigations have sought to understand the precise pathway of this transformation.
Formation and Fragmentation of Donor-Acceptor Cyclopropanes
A key mechanistic question in the zinc carbenoid-mediated homologation of β-ketoesters is the potential involvement of a donor-acceptor cyclopropane (B1198618) intermediate. nih.gov In this proposed pathway, the zinc enolate of the β-ketoester acts as the electron-donor, while the incoming methylene (B1212753) from the carbenoid acts as the acceptor. Donor-acceptor cyclopropanes are known to be useful synthetic intermediates that can undergo ring-opening under mild conditions due to the electronic stabilization of the resulting dipole and the inherent strain of the three-membered ring. nih.govcaltech.edusemanticscholar.org
In the context of the homologation reaction, the proposed cyclopropane intermediate would be transient, quickly undergoing fragmentation to yield the γ-ketoester product. nih.gov However, extensive spectroscopic analyses have often failed to detect this cyclopropane intermediate, in contrast to other systems where such species are observable. nih.gov This suggests that if the cyclopropane is formed, it is exceptionally unstable, or an alternative mechanism may be at play. nih.govnih.gov
Role of Organometallic Intermediates
Detailed mechanistic studies using density functional theory (DFT) have been performed to elucidate the role of organometallic intermediates in the zinc carbenoid-mediated homologation of β-ketoesters. nih.gov The reaction is initiated by the formation of a zinc enolate from the starting β-ketoester. The subsequent carbenoid insertion step is the crucial phase where the new carbon-carbon bond is formed. nih.gov
DFT calculations have revealed two plausible low-energy pathways for this insertion, distinguished from the classic Simmons-Smith cyclopropanation mechanism by the coordinating role of the ester and keto oxygen atoms: nih.gov
Pathway A: This pathway involves a cyclopropane-like transition state that leads directly to the homologated product without forming a stable cyclopropane intermediate. This mechanism is consistent with the experimental failure to observe such an intermediate.
Pathway B: This pathway proceeds through the formation of a classical, albeit spectroscopically unobservable, donor-acceptor cyclopropane intermediate which then undergoes rapid fragmentation. nih.gov
Both pathways highlight the critical role of the zinc organometallic species, which first activates the β-ketoester by forming the enolate and then delivers the methylene unit for the homologation. The proximity of oxygen atoms in the substrate stabilizes the resulting intermediates and promotes a two-step mechanism for insertion, differing from the concerted methylene transfer often seen in simple alkenes. nih.gov
Enzymatic Reaction Mechanisms in Stereoselective Synthesis
The stereoselective synthesis of chiral molecules from prochiral precursors like β-keto esters is a cornerstone of modern organic chemistry, with enzymes playing a pivotal role due to their high selectivity and mild reaction conditions. mdpi.comuky.edu Ketoreductases (KREDs) and lipases are two major classes of enzymes employed for the asymmetric reduction of the keto group in β-keto esters, including analogues of Benzyl 2,2-dimethyl-3-oxopropanoate, to produce optically active β-hydroxy esters. nih.govchim.itnih.gov
Ketoreductases, also known as alcohol dehydrogenases (ADHs), catalyze the reduction of carbonyl compounds in a highly stereoselective manner, utilizing a cofactor such as NADPH. mdpi.comnih.gov The mechanism involves the transfer of a hydride from the cofactor to the carbonyl carbon of the β-keto ester, which is bound in the enzyme's active site. The stereochemical outcome of the reduction is dictated by the specific spatial arrangement of the substrate within the active site, which is in turn governed by the enzyme's chiral environment. nih.govrsc.org By selecting the appropriate ketoreductase, it is possible to achieve high enantiomeric excess (ee) and diastereomeric excess (de) for the desired stereoisomer of the corresponding β-hydroxy ester. researchgate.netresearchgate.net For instance, the dynamic reductive kinetic resolution (DYRKR) of racemic α-substituted-β-keto esters using KREDs allows for the synthesis of a single diastereomer from a racemic mixture with high optical purity. researchgate.net
Lipases, on the other hand, are typically used for the kinetic resolution of racemic alcohols through enantioselective acylation or deacylation. acs.orggoogle.com However, they can also be employed in the transesterification of β-keto esters. nih.gov In a lipase-catalyzed kinetic resolution of a racemic β-hydroxy ester, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol. The enantioselectivity arises from the differential rates of reaction for the two enantiomers within the chiral active site of the lipase (B570770).
| Enzyme Type | Reaction | General Mechanistic Feature | Key Selectivity Factor | Typical Substrates |
|---|---|---|---|---|
| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of β-keto esters | Hydride transfer from a cofactor (e.g., NADPH) to the carbonyl carbon. mdpi.comnih.gov | Substrate binding orientation within the chiral active site. nih.gov | Prochiral β-keto esters, α-substituted-β-keto esters. mdpi.comresearchgate.net |
| Lipases | Kinetic resolution of racemic β-hydroxy esters | Formation of a covalent acyl-enzyme intermediate. nih.gov | Differential reaction rates of enantiomers within the active site. | Racemic β-hydroxy esters. acs.org |
Photochemical Reaction Mechanisms of Ketones and Related Compounds
The photochemical behavior of ketones, including aromatic ketones analogous to the benzoyl group in this compound, is characterized by a variety of reaction pathways initiated by the absorption of UV light. These reactions often proceed through excited triplet states and involve radical intermediates.
Upon absorption of a photon, a ketone is promoted from its singlet ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). The triplet state, having a longer lifetime, can participate in several photochemical processes.
One common reaction is photoreduction , where the excited ketone abstracts a hydrogen atom from a suitable donor, such as a solvent molecule or another organic molecule. scispace.com For example, benzophenone (B1666685) is famously photoreduced in the presence of isopropyl alcohol to form benzopinacol. scispace.com This process involves the formation of a ketyl radical and a radical derived from the hydrogen donor.
Another significant photochemical reaction for ketones with ortho-alkyl substituents is intramolecular hydrogen abstraction , leading to the formation of a 1,4-biradical. This biradical can then undergo cyclization to form cyclobutanols or undergo further rearrangements. The stereoselectivity of these cyclizations can be influenced by the nature of the biradical intermediates.
Photoelimination reactions, such as the Norrish Type II reaction, are also prevalent for ketones possessing a γ-hydrogen atom. This process involves intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, leading to a 1,4-biradical that can either cleave to form an enol and an alkene or cyclize to a cyclobutanol. The solvent can play a crucial role in the outcome of these reactions. nih.gov
| Photochemical Reaction | Key Intermediate | General Mechanism | Typical Products |
|---|---|---|---|
| Photoreduction | Ketyl radical | Intermolecular hydrogen abstraction from a donor by the excited ketone. scispace.com | Pinacols, reduced alcohols. |
| Intramolecular Hydrogen Abstraction | 1,4-Biradical | Intramolecular hydrogen abstraction from an ortho-alkyl group by the excited carbonyl. | Cyclobutanols, rearranged products. |
| Norrish Type II Photoelimination | 1,4-Biradical | Intramolecular γ-hydrogen abstraction by the excited carbonyl, followed by cleavage or cyclization. nih.gov | Enols, alkenes, cyclobutanols. |
Copper-Catalyzed Aerobic C(sp³)–H Oxidation Mechanisms
Copper-catalyzed aerobic oxidation of C(sp³)–H bonds represents a green and efficient method for the synthesis of valuable organic compounds. The benzyl C(sp³)–H bond in analogues of this compound is susceptible to such oxidation. These reactions typically utilize a copper catalyst and molecular oxygen as the terminal oxidant.
The mechanism of copper-catalyzed aerobic C–H oxidation is complex and can proceed through various pathways depending on the specific catalyst system and substrate. A common mechanistic proposal involves the generation of a high-valent copper-oxo species or a copper-hydroperoxo species. These species are capable of abstracting a hydrogen atom from the benzylic position, generating a benzyl radical.
The resulting benzyl radical can then be trapped by molecular oxygen to form a benzylperoxy radical. This peroxy radical can undergo further transformations, such as reduction and subsequent elimination, to yield the final oxidized product, which could be a ketone or an alcohol.
Alternatively, the reaction can proceed through a single-electron transfer (SET) mechanism. In this pathway, the copper catalyst facilitates the oxidation of the substrate to a radical cation, which then undergoes deprotonation to form the benzyl radical. The versatility of copper's oxidation states (Cu(I), Cu(II), Cu(III)) allows for facile electron transfer processes, making it an effective catalyst for these transformations. The use of inexpensive copper catalysts and air as the oxidant makes these methods attractive for industrial applications. nih.govorgsyn.org
| Mechanistic Pathway | Key Copper Species | Initial Step | Key Intermediate |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | High-valent copper-oxo or copper-hydroperoxo | Hydrogen abstraction from the benzylic C–H bond. | Benzyl radical |
| Single-Electron Transfer (SET) | Cu(II)/Cu(I) or Cu(III)/Cu(II) redox couple | Oxidation of the substrate to a radical cation. | Radical cation, followed by benzyl radical formation. |
Mechanistic Insights into Cyclization Reactions for Heterocycle Formation
β-Keto esters, such as this compound and its analogues, are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. chim.itorgsyn.org The presence of both a ketone and an ester functionality allows for various cyclization strategies, including intramolecular reactions and intermolecular cycloadditions.
Intramolecular Cyclization: Intramolecular cyclization of suitably functionalized β-keto esters can lead to the formation of oxygen-containing heterocycles. For instance, an intramolecular C–H alkoxylation can furnish oxacycles. This transformation can be catalyzed by transition metals, such as iron, and is proposed to proceed through the formation of a vinylic carboradical, which mediates a proximal hydrogen atom abstraction followed by a rapid C–O bond-forming radical recombination step. nih.gov The regioselectivity of the cyclization is often controlled by the stability of the resulting radical and the ring size of the product.
Intermolecular Cycloaddition Reactions: β-Keto esters can also participate in intermolecular cycloaddition reactions to form nitrogen-containing heterocycles. For example, they can react with 1,3-dipoles in [3+2] cycloadditions or with dienes in [4+2] cycloadditions (Diels-Alder reactions). In these reactions, the β-keto ester can act as the dienophile or the dipolarophile. The reactivity and regioselectivity of these cycloadditions are governed by the electronic properties of the reactants and the reaction conditions. The use of chiral catalysts can induce stereoselectivity in these transformations, leading to the formation of enantiomerically enriched heterocyclic products. nih.gov
Furthermore, β-keto esters are key substrates in multicomponent reactions for the synthesis of complex heterocycles. For example, the Hantzsch pyridine (B92270) synthesis and its variations utilize β-keto esters to construct the dihydropyridine (B1217469) ring.
| Cyclization Strategy | Key Reactants | General Mechanism | Resulting Heterocycle |
|---|---|---|---|
| Intramolecular C–H Alkoxylation | Functionalized β-keto ester | Radical-mediated hydrogen abstraction and C–O bond formation. nih.gov | Oxacycles (e.g., furans, pyrans). |
| [3+2] Cycloaddition | β-Keto ester and a 1,3-dipole | Concerted or stepwise cycloaddition. | Five-membered N- or O-containing heterocycles. |
| [4+2] Cycloaddition (Diels-Alder) | β-Keto ester (as dienophile) and a diene | Concerted cycloaddition. nih.gov | Six-membered carbocycles or heterocycles. |
| Multicomponent Reactions (e.g., Hantzsch synthesis) | β-Keto ester, aldehyde, and ammonia (B1221849) source | Condensation and cyclization cascade. | Dihydropyridines. |
Transformations and Derivatizations of Benzyl 2,2 Dimethyl 3 Oxopropanoate
Reactions at the Carbonyl and Ester Functionalities
The dual reactivity of the carbonyl and ester groups in Benzyl (B1604629) 2,2-dimethyl-3-oxopropanoate allows for selective transformations, including transesterification and hydrolysis followed by decarboxylation.
Transesterification of Benzyl 2,2-dimethyl-3-oxopropanoate is a key process for modifying the ester group, which can be achieved under various catalytic conditions. This reaction involves the substitution of the benzyl group with other alkyl or aryl groups. While direct studies on the transesterification of this compound are not extensively detailed in the provided results, the general principles of transesterification of β-keto esters are well-established. These reactions can be catalyzed by acids, bases, or organometallic complexes. For instance, environmentally friendly metal-free catalysts like tetramethylammonium (B1211777) methyl carbonate have proven effective for the transesterification of various esters. researchgate.net This method is particularly useful for substrates that are sensitive to conventional metal salt catalysts. researchgate.net
The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the transesterification process. For example, the use of t-BuOK has been reported for the transesterification of methyl pyrrole-carboxylate with various alcohols, yielding new pyrrole (B145914) esters. researchgate.net Such methodologies could potentially be adapted for this compound to generate a library of different esters.
The hydrolysis of the benzyl ester group in this compound, typically under basic or acidic conditions, yields the corresponding carboxylic acid. This intermediate can then undergo decarboxylation upon heating to produce a ketone. This two-step process is a common strategy in organic synthesis. For instance, the base-catalyzed hydrolysis and subsequent decarboxylation of ethyl-4-hydroxyquinolin-2(1H)-one-3-carboxylate in aqueous potassium hydroxide (B78521) is a known method to produce 4-hydroxyquinolin-2(1H)-one. arabjchem.org Similarly, short-term boiling in concentrated hydrochloric acid can effect the hydrolysis and decarboxylation of related substrates. arabjchem.org
The Krapcho decarboxylation, often facilitated by the presence of salts like lithium chloride in aqueous microwave conditions, provides a mild and efficient method for the decarboxylation of malonate derivatives and could be applicable to the product of hydrolysis of this compound. organic-chemistry.org
Functionalization of the Alpha-Carbon Center
The alpha-carbon of this compound, situated between two carbonyl groups, is acidic and can be readily deprotonated to form an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.
The enolate generated from this compound can react with a variety of electrophiles, such as alkyl and aryl halides, to introduce substituents at the alpha-position. Palladium catalysis is a powerful tool for the arylation of C-H bonds adjacent to carbonyl groups. researchgate.net While direct examples with this compound are not explicitly detailed, the principles of α-arylation of ketones and esters are well-documented. For instance, copper(I)-catalyzed intramolecular O-arylation of 2-(2-bromobenzyl)cyclohexane-1,3-diones proceeds with high efficiency. acs.org This suggests that similar strategies could be employed for the intermolecular arylation of the alpha-carbon of this compound.
Alkylation of the alpha-carbon can be achieved using a strong base to generate the enolate, followed by reaction with an alkyl halide. The specific reaction conditions, including the choice of base and solvent, can influence the outcome of the alkylation.
The introduction of an allyl group at the alpha-position of this compound can be accomplished through allylic alkylation. This typically involves the reaction of the enolate with an allylic halide or another suitable allylic electrophile. Palladium-catalyzed asymmetric allylic alkylation is a well-established method for the enantioselective formation of C-C bonds. whiterose.ac.uk
The synthesis of α-methylene ketones can be achieved through various methods, often involving the introduction of a functional group at the alpha-position that can be subsequently eliminated to form the double bond. While a direct synthesis from this compound is not specified, related transformations on similar β-dicarbonyl compounds are known.
Cyclization and Annulation Reactions
The reactive nature of this compound makes it a valuable precursor in cyclization and annulation reactions for the construction of various heterocyclic and carbocyclic ring systems. These reactions often exploit the reactivity of both the enolate and the carbonyl groups.
For example, cascade cyclization reactions involving related dicarbonyl compounds have been used to synthesize complex fused ring systems like indeno[2,1-c]pyran-3-ones. nih.gov These reactions can proceed through a series of bond-forming events, including Michael additions and intramolecular aldol (B89426) or oxa-Michael cyclizations. nih.govnih.gov The development of regiodivergent annulation protocols allows for the selective synthesis of different heterocyclic frameworks from the same starting materials by controlling the reaction conditions. nih.gov
Atom transfer radical cyclization (ATRC) is another powerful method for constructing cyclic molecules. mdpi.com While a direct application to this compound is not mentioned, the principles of radical cyclization of substrates containing a reactive C-H bond and a tethered unsaturation could potentially be applied.
Below is a table summarizing some of the key transformations and the types of products that can be derived from this compound based on the general reactivity of β-keto esters.
| Transformation Type | Reactant(s) | Potential Product Type | Relevant Concepts |
| Transesterification | Alcohol, Catalyst | Different Alkyl/Aryl Ester | Acid/Base Catalysis, Organocatalysis researchgate.net |
| Hydrolysis & Decarboxylation | Water, Acid/Base | Ketone | Saponification, Krapcho Decarboxylation arabjchem.orgorganic-chemistry.org |
| α-Alkylation | Alkyl Halide, Base | α-Alkyl-β-keto ester | Enolate Chemistry |
| α-Arylation | Aryl Halide, Catalyst | α-Aryl-β-keto ester | Palladium Catalysis, Copper Catalysis researchgate.netacs.org |
| α-Allylation | Allylic Electrophile, Catalyst | α-Allyl-β-keto ester | Palladium-catalyzed Allylic Alkylation whiterose.ac.uk |
| Cyclization/Annulation | Dienophile/Electrophile | Heterocycles/Carbocycles | Cascade Reactions, Michael Addition, Aldol Condensation nih.govnih.gov |
Intramolecular Aldol Condensation and Michael Addition
Detailed research findings on the specific use of this compound in intramolecular aldol condensations and Michael additions are not extensively documented in publicly available literature. However, the structural motifs of the compound suggest its potential to undergo such transformations.
The general mechanism of an intramolecular aldol condensation involves the formation of an enolate which then attacks a carbonyl group within the same molecule to form a cyclic β-hydroxy carbonyl compound, which may subsequently dehydrate. For this compound, the aldehyde proton is enolizable. In the presence of a base, this could lead to the formation of an enolate that could potentially undergo an intramolecular reaction.
The Michael addition , or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. glpbio.comambeed.comgoogle.com While this compound itself is not an α,β-unsaturated system, it can act as a Michael donor after deprotonation to form an enolate. This enolate could then react with a suitable Michael acceptor. Tandem reactions involving an initial hydroformylation to create a 1,3-dicarbonyl system, followed by a Michael addition, have been explored with related acrylate (B77674) substrates.
Synthesis of Complex Heterocyclic Systems
This compound serves as a valuable building block for the synthesis of a variety of complex heterocyclic systems, owing to its dicarbonyl-like nature.
Pyrazolones: The synthesis of pyrazolones typically involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. The reaction of this compound with hydrazine or substituted hydrazines would be expected to yield the corresponding pyrazolone (B3327878) derivatives. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Indoles: While direct synthesis of indoles from this compound is not a standard named reaction, its structural components can be incorporated into indole (B1671886) frameworks. The Fischer indole synthesis, a classic method for indole formation, utilizes a phenylhydrazine (B124118) and a ketone or aldehyde. More contemporary methods for synthesizing substituted indoles, including 1-alkoxyindoles, involve multi-step sequences where a β-ketoester could be a potential precursor to form a key intermediate. For instance, a related compound, ethyl 3-oxopropanoate (B1240783), is used in the condensation step of a convergent synthesis of the indole-containing drug etodolac.
Quinoxalines: Quinoxalines are bicyclic heteroaromatic compounds traditionally synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This compound, possessing a 1,3-dicarbonyl-like structure, can react with o-phenylenediamines to form quinoxaline (B1680401) derivatives. The reaction involves the sequential formation of two imine bonds followed by aromatization.
Pyridooxazinones: The synthesis of pyridooxazinones and related benzoxazinones can be achieved through various routes, often involving the cyclization of precursors containing both a phenolic hydroxyl or amino group and a carboxylic acid derivative. While direct, one-pot syntheses from this compound are not explicitly detailed, its functionalities make it a plausible starting material for multi-step sequences to construct these heterocyclic cores.
Synthetic Utility and Applications in Complex Chemical Synthesis
Building Blocks for Natural Product Synthesis
The structural motif of β-hydroxy-α,α-dimethyl carboxylic esters, which can be derived from Benzyl (B1604629) 2,2-dimethyl-3-oxopropanoate, is a recurring feature in numerous natural products. researchgate.netresearchgate.net This makes the compound and its derivatives valuable starting points for the total synthesis of these complex molecules.
Intermediates in Paclitaxel and Other Complex Molecule Syntheses
The renowned anticancer agent, Paclitaxel (Taxol®), and its analogues are prime examples of complex natural products whose synthesis can involve intermediates structurally related to Benzyl 2,2-dimethyl-3-oxopropanoate. The intricate carbon skeleton of Paclitaxel requires a strategic and controlled assembly of various building blocks. While direct use of this compound in every published synthesis is not specified, the core structural unit it represents is crucial. For instance, the synthesis of the C-13 side-chain of Taxol, N-benzoyl-(2R,3S)-3-phenylisoserine, is a critical step in the semi-synthesis of the drug. researchgate.net This side chain is attached to the baccatin (B15129273) III core. researchgate.net The development of methods to create such side chains and other fragments often employs β-keto-esters as versatile precursors. google.com
Precursors for Pharmaceutical and Agrochemical Intermediates
This compound and its simpler analogue, methyl 2,2-dimethyl-3-oxopropanoate, serve as important precursors in the synthesis of intermediates for the pharmaceutical and agrochemical industries. acs.org The reactivity of the keto and ester functional groups allows for a wide range of chemical modifications, leading to diverse molecular scaffolds.
Design and Synthesis of Bioactive Analogues
The creation of new bioactive molecules often involves the synthesis of analogues of existing compounds to improve efficacy or other properties. For example, in the development of novel fungicides, substituted ethyl 3-oxopropanoate (B1240783) has been used to prepare 7-hydroxycoumarins, which are then further elaborated. researchgate.net Similarly, the synthesis of novel anticancer agents has utilized intermediates like ethyl 3-bromo-2-oxopropanoate to construct complex heterocyclic systems. The core structure of 2,2-dimethyl-3-oxopropanoate esters provides a platform for building a variety of derivatives with potential biological activity. researchgate.net
Chiral Synthesis and Stereoselective Transformations
The creation of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry. This compound and related compounds are valuable substrates in asymmetric synthesis, enabling the production of specific stereoisomers.
Enantioselective Synthesis via Barbier Reaction
The Barbier reaction, a nucleophilic addition of an organometallic reagent to a carbonyl group, can be rendered enantioselective by the use of chiral auxiliaries. ambeed.comrsc.org Research has demonstrated the successful use of 2,2-dimethyl-3-oxopropanoate esters in asymmetric Barbier reactions. researchgate.net In these reactions, an allyl bromide is reacted with the keto-ester in the presence of a metal, such as indium, and a chiral additive. researchgate.net The use of chiral alkaloids like (+)-cinchonine and (–)-cinchonidine has been shown to induce high enantioselectivity, producing β-hydroxy-α,α-dimethyl carboxylic esters with excellent yields and enantiomeric excesses (ee). researchgate.net
Table 1: Enantioselective Barbier Reaction of Methyl 2,2-dimethyl-3-oxopropanoate researchgate.net
| Chiral Additive | Yield (%) | Enantiomeric Excess (ee) (%) |
| (+)-Cinchonine | up to 81 | up to 98 |
| (–)-Cinchonidine | up to 81 | up to 98 |
Kinetic Resolution in Enzymatic Processes
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. researchgate.netfrontiersin.org This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. researchgate.netnih.gov While specific studies detailing the enzymatic kinetic resolution of this compound itself are not prevalent, the resolution of related chiral alcohols and esters is a well-established strategy. researchgate.netliverpool.ac.uk For instance, lipases are commonly used for the transesterification of racemic alcohols, where one enantiomer is acylated at a much faster rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, also enantioenriched, alcohol. researchgate.netnih.gov This principle is broadly applicable in synthetic chemistry to generate optically pure building blocks. researchgate.net
Formation of Diverse Organic Scaffolds
The inherent reactivity of this compound makes it a valuable precursor for the construction of a variety of complex organic frameworks. Its ability to act as a nucleophile, particularly after deprotonation to form an enolate, allows for its incorporation into larger molecular structures through carbon-carbon bond-forming reactions. This section explores a key synthetic application: the generation of β-substituted γ-keto esters.
Access to β-Substituted γ-Keto Esters
A significant application of this compound and related β-keto esters is in the synthesis of β-substituted γ-keto esters through conjugate addition reactions, most notably the Michael addition. In this type of reaction, the enolate of the β-keto ester adds to an α,β-unsaturated ketone or aldehyde, known as a Michael acceptor. This reaction forms a new carbon-carbon bond at the β-position relative to the ketone of the Michael acceptor, resulting in the formation of a 1,5-dicarbonyl compound, which in this case is a γ-keto ester.
The general mechanism involves the deprotonation of the α-carbon of the β-keto ester by a suitable base to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of the α,β-unsaturated carbonyl compound. Subsequent protonation of the resulting enolate intermediate yields the γ-keto ester.
Research has demonstrated the viability of using benzyl β-keto esters as nucleophiles in Michael additions. For instance, the sodium enolates of benzyl β-keto esters have been shown to undergo rapid Michael addition to activated enones. researchgate.net A specific example involves the reaction with α-formyl α,β-unsaturated ketones, such as 4,4-dimethyl-2-formyl-2-cyclohexenone. researchgate.net This particular reaction highlights the utility of benzyl esters in creating sterically hindered and functionally rich γ-keto ester scaffolds.
The table below summarizes the reactants and products in a representative Michael addition involving a benzyl β-keto ester.
| Michael Donor (Enolate Precursor) | Michael Acceptor | Product (β-Substituted γ-Keto Ester) |
|---|---|---|
| Benzyl β-keto ester | 4,4-Dimethyl-2-formyl-2-cyclohexenone | Adduct of benzyl β-keto ester and the formyl cyclohexenone researchgate.net |
This methodology provides a powerful tool for carbon-carbon bond formation and the elaboration of simple starting materials into more complex structures that can serve as intermediates in the synthesis of natural products and other biologically active molecules. The choice of the benzyl ester group can be advantageous for subsequent synthetic steps, as it can be removed under various conditions, such as hydrogenolysis.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications in Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying reaction pathways in organic chemistry. rsc.org By calculating the energies of reactants, transition states, and products, DFT allows chemists to map out the energetic landscape of a reaction, providing crucial insights into its mechanism and feasibility.
While specific DFT studies on the reaction pathways of Benzyl (B1604629) 2,2-dimethyl-3-oxopropanoate are not extensively documented in publicly available literature, the application of DFT to similar 3-oxopropanoate (B1240783) structures demonstrates its utility. For instance, DFT calculations have been employed to provide novel mechanistic insight into the double umpolung reaction of 2-aminophenyl-3-oxopropanoate derivatives. nih.gov These studies revealed that two C-enolonium species are key intermediates in the one-pot synthesis of 2,2-disubstituted indolin-3-ones. nih.gov
In a different context, DFT calculations were used to explore four potential pathways for the •H-initiated atmospheric reactions of dimethyl oxalate (B1200264) (DMO), a related dicarbonyl compound. researchgate.net The calculations of Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and activation free energies (ΔG‡) indicated that all proposed reaction steps were spontaneous and thermodynamically favorable. researchgate.net This type of analysis, which identifies the highest activation energy barriers, is critical for predicting the most likely reaction pathway. researchgate.net Such computational approaches are broadly applicable and could be used to model the reaction pathways of Benzyl 2,2-dimethyl-3-oxopropanoate in various chemical transformations, such as aldol (B89426) reactions, reductions, or cycloadditions. researchgate.net
Quantum Chemical Calculations for Stereodivergent Outcomes
Quantum chemical calculations are essential for understanding and predicting the stereochemical outcome of reactions, particularly in cases of stereodivergence where reaction conditions dictate which stereoisomer is formed. These calculations can model the transition states leading to different stereoisomers, and the relative energies of these transition states determine the stereoselectivity of the reaction.
A pertinent example is the study of the asymmetric Barbier reaction involving methyl 2,2-dimethyl-3-oxopropanoate, a close analogue of the benzyl ester. High-level quantum-chemical computations were used to rationalize the stereodivergent outcome of the reaction. nih.gov These calculations can elucidate the complex interplay of factors, including the roles of metal catalysts, chiral additives, and solvents, in controlling the formation of specific enantiomers or diastereomers.
In a broader sense, quantum chemical methods are widely used to investigate the origin of stereoselectivity. For example, in a study on a chiral photosensitizer-catalyzed intramolecular [2+2] cycloaddition, calculations determined that the first C-C bond formation was the rate-limiting and selectivity-controlling step. rsc.org By using techniques like distortion/interaction analysis, researchers can pinpoint the specific non-covalent interactions that stabilize one transition state over another, thereby controlling the stereochemical outcome. rsc.org This level of detailed mechanistic information is invaluable for designing new and more effective stereoselective reactions.
Theoretical Predictions of Molecular Conformations and Electronic Properties
Theoretical calculations can predict a wide range of molecular properties, from stable conformations to electronic characteristics, which are fundamental to understanding a molecule's behavior. For this compound, various properties have been computed and are available through databases like PubChem. uni.lu
These predicted properties provide a baseline understanding of the molecule's size, shape, and electronic distribution. The topological polar surface area (TPSA), for example, is an indicator of a molecule's polarity and its potential for intermolecular interactions, while the XLogP3-AA value suggests its lipophilicity. uni.lu
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 206.24 g/mol | PubChem uni.lu |
| XLogP3-AA (Predicted) | 2.2 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 0 | PubChem uni.lu |
| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |
| Rotatable Bond Count | 4 | PubChem uni.lu |
| Exact Mass | 206.094294304 Da | PubChem uni.lu |
| Topological Polar Surface Area | 43.4 Ų | PubChem uni.lu |
| Heavy Atom Count | 15 | PubChem uni.lu |
This table was generated using data from PubChem. uni.lu
Furthermore, advanced computational techniques can predict properties relevant to mass spectrometry analysis. Predicted collision cross-section (CCS) values, for instance, are calculated for different adducts of the molecule. mdpi.com The CCS is a measure of an ion's size and shape in the gas phase and is increasingly used as an additional identifier in analytical chemistry.
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 207.10158 | 144.8 |
| [M+Na]⁺ | 229.08352 | 151.8 |
| [M-H]⁻ | 205.08702 | 148.4 |
| [M+NH₄]⁺ | 224.12812 | 163.8 |
| [M+K]⁺ | 245.05746 | 150.4 |
| [M+H-H₂O]⁺ | 189.09156 | 139.1 |
| [M+HCOO]⁻ | 251.09250 | 167.0 |
This table was generated using data from PubChemLite, calculated using CCSbase. mdpi.com
Quantum chemical calculations are also used to explore the electronic properties of esters in detail. Studies on various ester collectors, for example, have used calculations to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO of the collector (the electron donor) and the LUMO of a mineral (the electron acceptor) indicates the strength of their interaction. Similar calculations for this compound could predict its reactivity with various electrophiles and nucleophiles.
Advancements in β-Keto Ester Chemistry: A Look Towards the Future
The chemical compound this compound belongs to the versatile class of β-keto esters, which are pivotal building blocks in organic synthesis. Their unique structural features, including multiple reactive sites, make them invaluable for constructing a wide array of complex molecules. As the field of chemical synthesis evolves, researchers are focusing on developing more efficient, selective, and environmentally benign methods for the preparation and application of these compounds. This article explores the advanced research directions and future perspectives in the chemistry of β-keto esters, with a focus on novel catalysts, stereochemical control, complex reactions, and sustainable practices.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl 2,2-dimethyl-3-oxopropanoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 2,2-dimethyl-3-oxopropanoic acid with benzyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:
- Temperature : Maintained at 60–80°C to balance reaction rate and side-product formation.
- Solvent : Toluene or dichloromethane is used to azeotrope water and drive equilibrium toward ester formation.
- Catalyst Loading : 1–5 mol% acid catalyst ensures efficient conversion without excessive byproducts.
Monitoring via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and NMR (e.g., disappearance of carboxylic acid proton at δ 10–12 ppm) is critical .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for benzyl protons (δ 7.3–7.5 ppm, multiplet), methyl groups (δ 1.2–1.4 ppm, singlet), and ketone-adjacent protons (δ 3.2–3.5 ppm).
- ¹³C NMR : Carbonyl carbons (ketone at ~205 ppm, ester at ~170 ppm).
- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
- Mass Spectrometry : Molecular ion peak at m/z 222 (C₁₂H₁₄O₃) with fragmentation patterns confirming the benzyl and dimethyl groups .
Advanced Research Questions
Q. How do the functional groups in this compound influence its reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Steric Effects : The 2,2-dimethyl group hinders nucleophilic attack at the β-keto position, directing reactivity toward the ester carbonyl.
- Electronic Effects : The ketone stabilizes enolate intermediates, enabling selective alkylation or Michael additions. Computational studies (DFT) suggest the keto-enol equilibrium favors the keto form (95% at 25°C), limiting enolate availability unless strong bases (e.g., LDA) are used .
- Experimental Design : Use kinetic isotope effects (KIE) or Hammett plots to quantify substituent impacts on reaction rates .
Q. How can researchers resolve contradictions in biological activity data (e.g., IC₅₀ variability) for derivatives of this compound?
- Methodological Answer :
- Purity Assessment : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities like unreacted acid or benzyl alcohol can skew bioassay results.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO <0.1%).
- Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) for binding affinity and enzymatic assays (e.g., fluorogenic substrates) .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes (e.g., serine hydrolases). The ketone and ester groups may form hydrogen bonds with catalytic triads.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on RMSD and binding free energy (MM/PBSA) calculations.
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity .
Q. What strategies mitigate degradation of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Store at –20°C in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
- Light Sensitivity : UV-Vis studies show λmax at 280 nm; amber vials reduce photodegradation.
- Hydrolytic Resistance : Add molecular sieves (3Å) to absorb moisture. Accelerated aging studies (40°C/75% RH) quantify degradation kinetics .
Q. How can this compound serve as a chiral building block in asymmetric synthesis?
- Methodological Answer :
- Enantioselective Reduction : Use CBS catalyst or Baker’s yeast to reduce the ketone to (R)- or (S)-alcohols (ee >90%).
- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) to resolve racemic mixtures during ester hydrolysis.
- Chiral Auxiliaries : Attach menthol or Evans auxiliaries to the ester for diastereoselective alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
